(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
CAS No.:
Cat. No.: VC13822399
Molecular Formula: C34H36N2O2
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H36N2O2 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | (4S)-4-(2-methylpropyl)-2-[1-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C34H36N2O2/c1-21(2)17-25-19-37-33(35-25)29-15-13-23-9-5-7-11-27(23)31(29)32-28-12-8-6-10-24(28)14-16-30(32)34-36-26(20-38-34)18-22(3)4/h5-16,21-22,25-26H,17-20H2,1-4H3/t25-,26-/m0/s1 |
| Standard InChI Key | WDBCFPBAHBCVII-UIOOFZCWSA-N |
| Isomeric SMILES | CC(C)C[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)CC(C)C |
| SMILES | CC(C)CC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC(C)C |
| Canonical SMILES | CC(C)CC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC(C)C |
Introduction
(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a complex organic compound with a specific stereochemistry, featuring two oxazole rings attached to a binaphthalene backbone. This compound is of interest in various fields due to its unique structure and potential applications in chemistry and materials science.
Key Characteristics:
-
CAS Number: 1616784-76-9
-
Molecular Formula: C34H36N2O2
-
Molecular Weight: 504.67 g/mol
-
Purity: Typically available at 95% purity
Synthesis and Preparation
The synthesis of (S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene typically involves the reaction of binaphthalene derivatives with oxazole precursors. The process requires careful control of reaction conditions to maintain the desired stereochemistry.
Synthesis Steps:
-
Preparation of Oxazole Precursors: Synthesis of (S)-4-isobutyl-4,5-dihydrooxazole.
-
Coupling Reaction: Attachment of oxazole units to the binaphthalene core.
Applications and Research Findings
While specific applications of (S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene are not widely documented, compounds with similar structures are often explored in materials science and catalysis due to their chiral properties.
Potential Applications:
-
Catalysis: Chiral catalysts for asymmetric reactions.
-
Materials Science: Components in chiral materials or liquid crystals.
Compound Details
| Property | Value |
|---|---|
| CAS Number | 1616784-76-9 |
| Molecular Formula | C34H36N2O2 |
| Molecular Weight | 504.67 g/mol |
| Purity | 95% |
Comparison with Similar Compounds
| Compound | CAS Number | Molecular Weight | Stereochemistry |
|---|---|---|---|
| (S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene | 1616784-76-9 | 504.67 g/mol | (S) at oxazoles, (R) at binaphthalene |
| Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane | 176650-25-2 | 266.38 g/mol | (S) at oxazoles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume